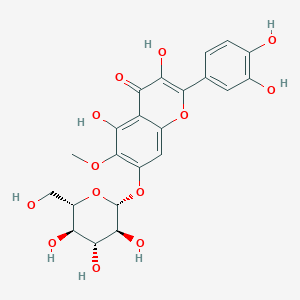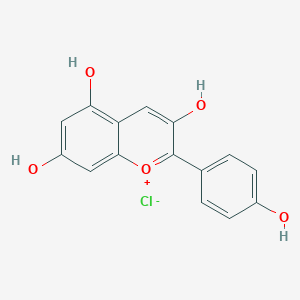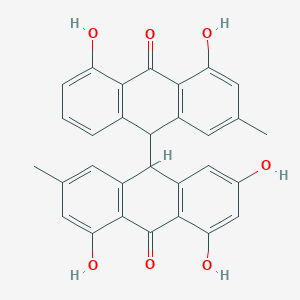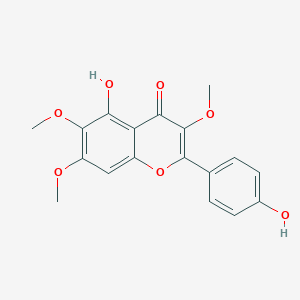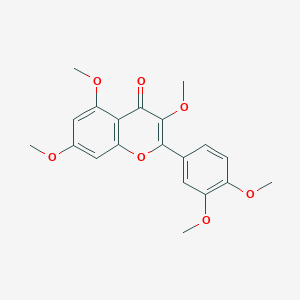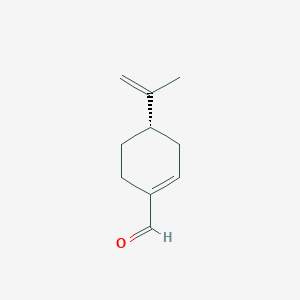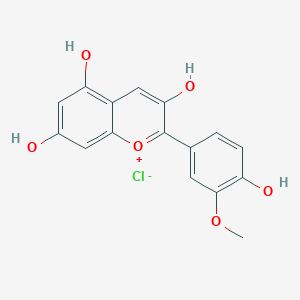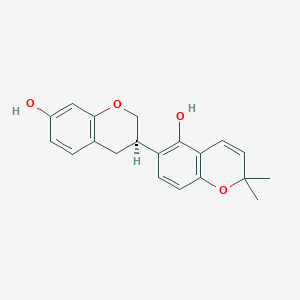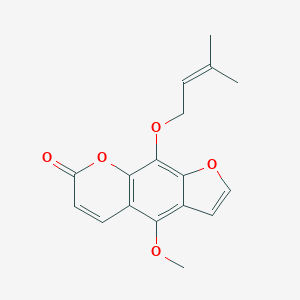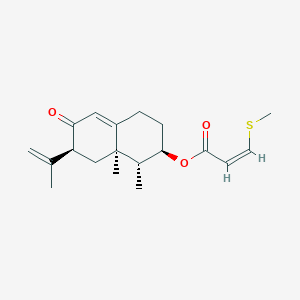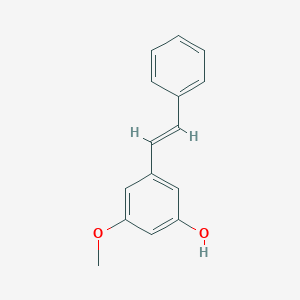
Éther méthylique de pinosylvine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pinosylvin methyl ether has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Pinosylvin methyl ether (PME) is a derivative of pinosylvin, a natural pre-infectious stilbenoid toxin . PME has been found to show high nematicidal activity against pine wood nematodes . It also possesses inhibitory activity against several Gram-positive bacteria, including isolates of methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium bovis BCG, and avirulent Bacillus anthracis (Sterne strain), among others .
Mode of Action
PME’s mode of action involves its interaction with the cell membrane phospholipids of the target organisms . This interaction leads to a decrease in cell membrane fluidity and an increase in permeability, resulting in the leakage of cellular contents .
Biochemical Pathways
The biosynthesis of PME in Pinus strobus L. cells is regulated by the transcription factor MYB4 . Fungal elicitor treatment boosts the production of PME in these cells . The biosynthesis involves the enhanced transcription of the PAL, 4CL, STS, PMT, and ACC genes .
Pharmacokinetics
It is known that pme is a methylated derivative of pinosylvin, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of PME’s action is the inhibition of the growth of target organisms. For instance, it can inhibit the germination of Aspergillus flavus spores and the accumulation of aflatoxin B1 . In addition, PME-treated A. flavus spores exhibit a cell wall autolysis phenotype .
Action Environment
The action of PME can be influenced by environmental factors. For example, the production of PME in Pinus strobus L. cells is boosted by fungal elicitor treatment . This suggests that the presence of certain fungi in the environment can enhance the production and hence the action of PME.
Analyse Biochimique
Biochemical Properties
Pinosylvin Methyl Ether plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It has antioxidant properties, protecting cells from damage by free radicals . Research also suggests it has anti-inflammatory properties .
Cellular Effects
Pinosylvin Methyl Ether influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . Its antioxidant properties protect cells from oxidative stress . It also has anti-inflammatory effects, which can influence the function of immune cells .
Molecular Mechanism
At the molecular level, Pinosylvin Methyl Ether exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antioxidant properties are likely due to its ability to neutralize free radicals .
Metabolic Pathways
Pinosylvin Methyl Ether is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It could interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'éther méthylique de pinosylvine peut être synthétisé par diverses réactions chimiques. Une méthode courante consiste à méthyler la pinosylvine à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium . La réaction se produit généralement dans un solvant organique comme l'acétone ou le diméthylsulfoxyde (DMSO) sous reflux.
Méthodes de production industrielle
La production industrielle de l'éther méthylique de pinosylvine implique souvent l'extraction et la purification du composé à partir de sources naturelles, telles que le bois de cœur du pin. Le processus d'extraction peut inclure l'extraction par solvant, suivie de techniques chromatographiques pour isoler et purifier le composé .
Analyse Des Réactions Chimiques
Types de réactions
L'éther méthylique de pinosylvine subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent le convertir en dihydropinosylvine méthyl éther.
Substitution : Il peut subir des réactions de substitution électrophile, telles que l'halogénation ou la nitration.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des réducteurs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des réactifs tels que le brome (Br2) ou l'acide nitrique (HNO3) sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dihydropinosylvine méthyl éther.
Substitution : Dérivés halogénés ou nitrés.
Applications de la recherche scientifique
L'éther méthylique de pinosylvine a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
L'éther méthylique de pinosylvine exerce ses effets par le biais de diverses cibles moléculaires et voies :
Activité antifongique : Il se lie aux phospholipides de la membrane cellulaire, entraînant une augmentation de la perméabilité et une diminution de la fluidité, provoquant finalement la lyse cellulaire.
Activité antioxydante : Il élimine les radicaux libres et augmente la régulation des enzymes antioxydantes, réduisant le stress oxydatif.
Activité anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires et module les voies de signalisation impliquées dans l'inflammation.
Comparaison Avec Des Composés Similaires
L'éther méthylique de pinosylvine est comparé à d'autres composés similaires, tels que :
Pinosylvine : Le composé parent, qui est moins méthylé et possède des propriétés bioactives similaires.
Ptérostilbène : Un dérivé diméthylé du resvératrol, connu pour ses puissantes activités antioxydantes et anti-inflammatoires.
Dihydropinosylvine méthyl éther : Une forme réduite de l'éther méthylique de pinosylvine avec des bioactivités similaires.
L'éther méthylique de pinosylvine est unique en raison de son motif de méthylation spécifique, qui améliore sa stabilité et sa bioactivité par rapport à son composé parent .
Propriétés
IUPAC Name |
3-methoxy-5-[(E)-2-phenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIXPWIEOVZVJC-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310494 | |
| Record name | Pinosylvin monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35302-70-6, 5150-38-9 | |
| Record name | Pinosylvin monomethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinosylvin monomethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035302706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PINOSYLVIN METHYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pinosylvin monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-[(1E)-2-phenylethenyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the ecological role of pinosylvin methyl ether?
A: Pinosylvin methyl ether (PME) acts as a natural defense mechanism in certain plants, primarily conifers like Scots pine [] and green alder []. It deters feeding by herbivores, notably snowshoe hares []. This is particularly important for protecting vulnerable parts of the plants, such as winter buds, from being consumed [].
Q2: How does pinosylvin methyl ether affect snowshoe hare feeding?
A: Studies show that PME is a strong feeding deterrent for snowshoe hares [, ]. The concentration of PME found in different parts of green alder, for example, directly correlates with its palatability to hares. Specifically, the high PME levels in winter buds and male catkins make them undesirable food sources for hares []. Interestingly, the internode sections of green alder lack this PME-based defense, suggesting a multi-level defense strategy within the plant [].
Q3: Beyond its ecological role, does pinosylvin methyl ether have potential medical applications?
A: Recent research has identified PME as a potential therapeutic agent for castration-resistant prostate cancer (CRPC) []. High-throughput screening of various compounds revealed PME's ability to inhibit the proliferation of androgen-ablated prostate cancer cells []. While further investigation is needed, this discovery highlights PME as a promising candidate for CRPC treatment.
Q4: How does exposure to ozone impact the production of pinosylvin methyl ether in plants?
A: Ozone exposure, particularly at elevated levels, can trigger a stress response in plants like Scots pine []. This stress response is linked to the increased production of PME, alongside the upregulation of enzymes involved in its biosynthesis, like stilbene synthase (STS) []. Interestingly, the presence of UV-B radiation alongside ozone seems to amplify the transient production of PME in Scots pine needles [].
Q5: How does the structure of pinosylvin methyl ether relate to its biological activity?
A: While specific structure-activity relationship (SAR) studies focusing solely on PME modifications and their impact on activity, potency, and selectivity are limited in the provided research, it's known that PME belongs to the stilbenoid family [, ]. Stilbenoids are a class of compounds known for diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. PME's belonging to this family provides a basis for further SAR studies to optimize its properties for therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


